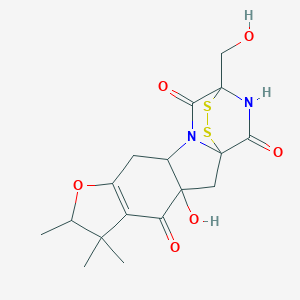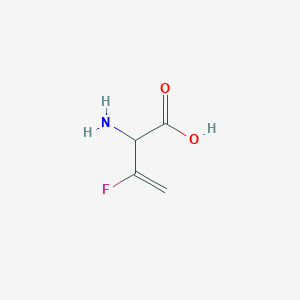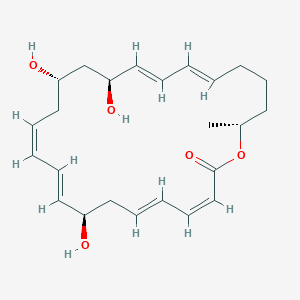
Phomalirazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phomalirazine is a natural product found in Leptosphaeria maculans with data available.
Aplicaciones Científicas De Investigación
Phytoremediation Potential
Tree Tolerance in Phytoremediation : Research on the tolerance of tree species in phytoremediation of herbicides in soil, including atrazine, highlights their potential in environmental remediation. The study examined the impact of atrazine on the physiological characteristics of various tree species, indicating the viability of using certain species for phytoremediation purposes (Aguiar et al., 2018).
Efficacy of Eremanthus crotonoides and Inga striata in Phytoremediation : A study evaluated the capability of Eremanthus crotonoides and Inga striata in reducing atrazine and clomazone residues in the soil. The results indicated that these plants could effectively act as filters, decreasing the amount of herbicides reaching watercourses (Aguiar et al., 2020).
Environmental Impact Studies
Impact on Algal Biomass and Snail Populations : Investigating the effects of atrazine on primary production and snail populations in freshwater communities, a study found no consistent relationship between atrazine concentration and any measured parameter. This sheds light on the variability of responses to atrazine exposure in aquatic environments (Baxter et al., 2011).
Effect on Amphibian Development : Exposure to atrazine was shown to disrupt sexual development in amphibians, with a study on African clawed frogs revealing induced hermaphroditism and demasculinization at low ecologically relevant doses (Hayes et al., 2002).
Remediation Techniques
Oxidative Degradation Studies : A comparative study on the degradation of atrazine using advanced oxidation technologies, such as UV/H2O2/Fe2+, UV/S2O82-/Fe2+, and UV/HSO5-/Fe2+, provided insights into the efficiency of these technologies in removing atrazine from water (Khan et al., 2013).
Adsorption Performance of Activated Carbon Fiber : This research evaluated the use of activated carbon fiber (ACF) as an adsorbent to remove atrazine from solutions, identifying the optimum conditions for atrazine removal (Li et al., 2013).
Additional Studies
Bioremediation of Groundwater Contamination : An experiment using bacterium AT for the degradation of atrazine in contaminated groundwater revealed the bacterium's capacity for atrazine degradation under various environmental conditions (Hu, Lin, & Lu, 2003).
Impact on Soil Microorganisms : Research focusing on the effects of atrazine on soil microbial communities provides insights into the broader ecological impacts of this herbicide and potential strategies for mitigating its effects.
Propiedades
Número CAS |
119694-49-4 |
|---|---|
Fórmula molecular |
C17H20N2O6S2 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
3-hydroxy-14-(hydroxymethyl)-6,6,7-trimethyl-8-oxa-15,16-dithia-12,18-diazapentacyclo[12.2.2.01,12.03,11.05,9]octadec-5(9)-ene-4,13,17-trione |
InChI |
InChI=1S/C17H20N2O6S2/c1-7-14(2,3)10-8(25-7)4-9-15(24,11(10)21)5-17-12(22)18-16(6-20,26-27-17)13(23)19(9)17/h7,9,20,24H,4-6H2,1-3H3,(H,18,22) |
Clave InChI |
OSRGMDLTJLMMIF-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(O1)CC3C(C2=O)(CC45N3C(=O)C(NC4=O)(SS5)CO)O)(C)C |
SMILES canónico |
CC1C(C2=C(O1)CC3C(C2=O)(CC45N3C(=O)C(NC4=O)(SS5)CO)O)(C)C |
Sinónimos |
Phomalirazine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)
![but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone](/img/structure/B219401.png)
![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopen](/img/structure/B219402.png)




![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)

